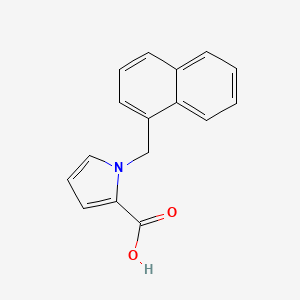1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid
CAS No.: 52211-20-8
Cat. No.: VC8123018
Molecular Formula: C16H13NO2
Molecular Weight: 251.28
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52211-20-8 |
|---|---|
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.28 |
| IUPAC Name | 1-(naphthalen-1-ylmethyl)pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H13NO2/c18-16(19)15-9-4-10-17(15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,18,19) |
| Standard InChI Key | DHFJVYKXAZVYCR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(Naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid (C₁₆H₁₃NO₂) consists of a five-membered pyrrole ring fused with a naphthalene system via a methylene (-CH₂-) linker. The carboxylic acid group at the 2-position introduces polarity and hydrogen-bonding capacity, which influences solubility and interaction with biological targets. The naphthalene moiety contributes hydrophobicity and aromatic stacking potential, critical for membrane permeability and protein binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 1-(Naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid |
| Canonical SMILES | O=C(O)C1=CC=CN1CC2=C(C=CC=C3)C3=C2 |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 3 (COOH, pyrrole N) |
Synthetic Routes and Methodologies
Hypothetical Synthesis Based on Analogous Compounds
While no direct synthesis of 1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid is documented, its preparation can be inferred from methods used for structurally related pyrrole derivatives. A plausible route involves:
-
Formation of the Pyrrole Core: Knorr pyrrole synthesis or Paal-Knorr condensation could generate the pyrrole ring. For example, reacting a β-keto ester with hydroxylamine forms the pyrrole nucleus .
-
Naphthalen-1-ylmethyl Introduction: Alkylation of the pyrrole nitrogen using 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) would attach the naphthalene group .
-
Carboxylic Acid Functionalization: Hydrolysis of a methyl ester precursor (e.g., methyl 1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylate) using aqueous NaOH under reflux yields the carboxylic acid .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | NH₂OH·HCl, EtOH, reflux, 6 h | 60–70% |
| 2 | 1-(Chloromethyl)naphthalene, K₂CO₃, DMF, 80°C, 12 h | 50–65% |
| 3 | 2 M NaOH, H₂O/EtOH, reflux, 4 h | 85–90% |
Physicochemical and Spectral Properties
Solubility and Stability
The compound’s solubility is expected to follow trends observed in similar pyrrole-carboxylic acids. Polar protic solvents (e.g., methanol, water at high pH) enhance solubility due to ionization of the carboxylic acid group (pKa ≈ 4.5). In nonpolar solvents, the naphthalene moiety dominates, reducing solubility . Stability studies on analogs suggest susceptibility to UV-induced degradation, necessitating storage in amber glass under inert atmospheres .
Spectral Characterization
-
IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. N-H stretching of the pyrrole ring appears as a broad peak around 3400 cm⁻¹ .
-
¹H NMR: Key signals include:
-
Mass Spectrometry: Predicted molecular ion peak at m/z 251.28 (M⁺), with fragmentation patterns indicating loss of COOH (44 Da) and naphthalenemethyl (141 Da) .
| Precaution | Response |
|---|---|
| Personal Protection | Gloves, goggles, respirator in poorly ventilated areas |
| First Aid | Rinse skin/eyes with water; seek medical attention if ingested |
| Storage | Store in cool, dry place away from light and oxidizing agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume